
3,5-difluoro-4-(trifluoroMethoxy)phenylboronic acid
説明
3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 220943-57-7. It has a molecular weight of 241.91 . It is typically stored in a refrigerated environment .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C7H4BF5O3 . The InChI code for this compound is 1S/C7H4BF5O3/c9-4-1-3 (8 (14)15)2-5 (10)6 (4)16-7 (11,12)13/h1-2,14-15H .Chemical Reactions Analysis
This compound could be used as a reactant in the synthesis of biologically active molecules. For example, it could be used in the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors . It could also be used in the preparation of boronate based D-glucose sensors .科学的研究の応用
Antibacterial Activity
- Research shows that certain isomers of (trifluoromethoxy)phenylboronic acids, related to 3,5-difluoro-4-(trifluoroMethoxy)phenylboronic acid, demonstrate antibacterial potency against Escherichia coli and Bacillus cereus. These compounds' structural and physicochemical properties contribute to their antimicrobial effectiveness (Adamczyk-Woźniak et al., 2021).
Catalysis in Chemical Reactions
- 3,5-Bis(perfluorodecyl)phenylboronic acid, a related compound, serves as a "green" catalyst in direct amide condensation reactions. The structural features of these compounds, including the strong electron-withdrawing effect, are crucial for their catalytic properties (Ishihara, Kondo, & Yamamoto, 2001).
Dehydrative Amidation
- 2,4-Bis(trifluoromethyl)phenylboronic acid, a compound structurally similar to 3,5-difluoro-4-(trifluoroMethoxy)phenylboronic acid, has been identified as an effective catalyst in dehydrative amidation between carboxylic acids and amines, useful for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Role in Organic Chemistry and Catalysis
- Various phenylboronic acids, including those with similar structures, are used in Conia-ene carbocyclization of 1,3-dicarbonyl compounds, demonstrating their utility as organocatalysts in organic synthesis (Yang, Lu, Tokunaga, & Shibata, 2012).
DNA-Protein Interaction Studies
- Trifluoroacetophenone-Linked Nucleotides and DNA, synthesized through reactions with compounds like 4-(trifluoroacetyl)phenylboronic acid, aid in studying DNA-protein interactions using 19F NMR spectroscopy (Olszewska, Pohl, & Hocek, 2017).
Electrolyte Additives and Energy Storage
- Studies on phenylboronic acids, including 3,5-bis(trifluoromethyl)phenylboronic acid, show their potential as redox shuttles and film-forming additives in electrolytes, particularly in energy storage applications (Ramaite & Ree, 2017).
Synthesis and Characterization of Copper(III) Trifluoromethyl Complexes
- Research involving the synthesis and characterization of copper(III) trifluoromethyl complexes includes reactions with arylboronic acids, providing insights into the structure and reactivity of these complexes (Zhang & Bie, 2016).
Advanced Biomedical Applications
- Phenylboronic acid-decorated polymeric nanomaterials have been studied for their applications in drug delivery systems and biosensors, showcasing the broad potential of phenylboronic acid derivatives in advanced biomedical applications (Lan & Guo, 2019).
将来の方向性
特性
IUPAC Name |
[3,5-difluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O3/c9-4-1-3(8(14)15)2-5(10)6(4)16-7(11,12)13/h1-2,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNKCNRVDBWLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC(F)(F)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205296 | |
| Record name | B-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-difluoro-4-(trifluoroMethoxy)phenylboronic acid | |
CAS RN |
220943-57-7 | |
| Record name | B-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220943-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040547.png)
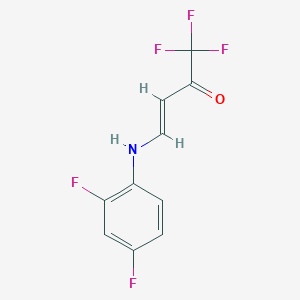
![2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane](/img/structure/B3040550.png)
![4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040551.png)
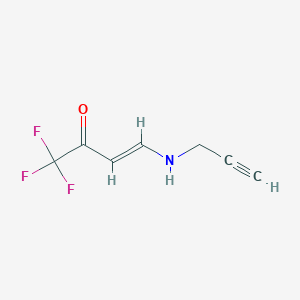
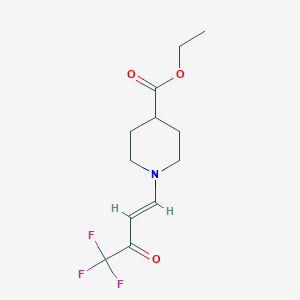
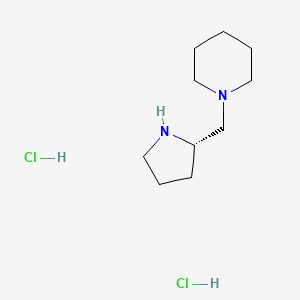

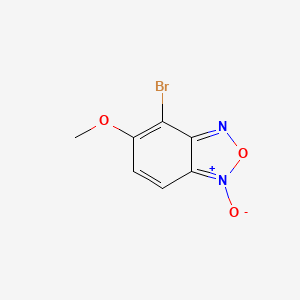

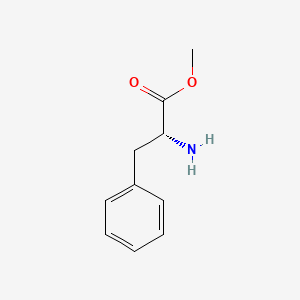
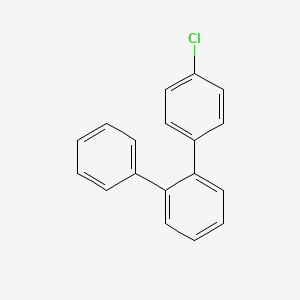
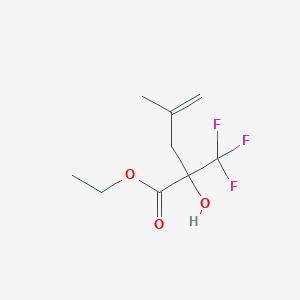
![2-[(2-Fluoroanilino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B3040568.png)